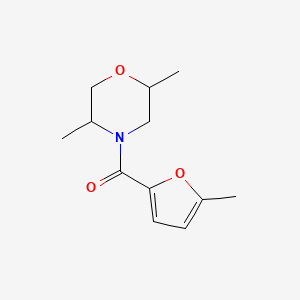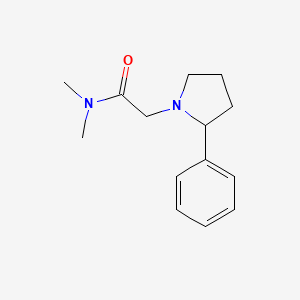![molecular formula C12H14N2O2S B7571399 5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyrrolidin-2-one](/img/structure/B7571399.png)
5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyrrolidin-2-one, also known as DTP or DTPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
The exact mechanism of action of 5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyrrolidin-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, 5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyrrolidin-2-one has been shown to inhibit the activity of histone deacetylases (HDACs) and the PI3K/Akt/mTOR signaling pathway. In Alzheimer's disease research, 5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyrrolidin-2-one has been shown to inhibit the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. In Parkinson's disease research, 5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyrrolidin-2-one has been shown to activate the Nrf2/ARE signaling pathway and inhibit the activity of monoamine oxidase (MAO) enzymes.
Biochemical and Physiological Effects:
5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyrrolidin-2-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, 5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyrrolidin-2-one has been shown to induce cell cycle arrest, inhibit cell migration and invasion, and reduce tumor growth in animal models. In Alzheimer's disease research, 5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyrrolidin-2-one has been shown to improve cognitive function, reduce amyloid beta accumulation, and increase acetylcholine levels in the brain. In Parkinson's disease research, 5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyrrolidin-2-one has been shown to protect dopaminergic neurons, reduce oxidative stress, and improve motor function in animal models.
实验室实验的优点和局限性
One advantage of using 5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyrrolidin-2-one in lab experiments is its relatively low toxicity compared to other chemical compounds. However, one limitation is the lack of human clinical trials, which limits the knowledge of its safety and efficacy in humans.
未来方向
There are several future directions for 5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyrrolidin-2-one research, including the development of more potent analogs, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its exact mechanism of action. Additionally, the development of novel drug delivery systems for 5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyrrolidin-2-one could improve its bioavailability and efficacy.
合成方法
The synthesis of 5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyrrolidin-2-one involves the reaction of 2-pyrrolidone with 3,4-dihydrothieno[3,2-c]pyridine-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain pure 5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyrrolidin-2-one.
科学研究应用
5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyrrolidin-2-one has been studied for its potential therapeutic applications in various fields such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyrrolidin-2-one has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyrrolidin-2-one has been shown to improve cognitive function and reduce amyloid beta accumulation in the brain. In Parkinson's disease research, 5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyrrolidin-2-one has been shown to protect dopaminergic neurons from oxidative stress-induced damage.
属性
IUPAC Name |
5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c15-11-2-1-9(13-11)12(16)14-5-3-10-8(7-14)4-6-17-10/h4,6,9H,1-3,5,7H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUXVMKWGXZESF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)N2CCC3=C(C2)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide](/img/structure/B7571324.png)
![1-[[1-(2-morpholin-4-ylethyl)pyrrolidin-3-yl]methyl]-3-(1H-pyrazol-4-yl)urea](/img/structure/B7571333.png)

![2-[(3,4-Dimethoxyphenyl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7571343.png)

![2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide](/img/structure/B7571363.png)
![N-[4-(2-hydroxyethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7571385.png)
![3,5-dimethyl-N-[4-(1H-pyrazol-5-yl)phenyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7571394.png)

![1-[3-[(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]ethanone](/img/structure/B7571398.png)



